N,2-diphenyl-1,3-thiazole-4-carboxamide

Cancer Research Kinase Inhibition Molecular Docking

This specific N,2-diphenyl substitution pattern is critical for structure‑activity relationship (SAR) programs targeting kinases (BRAF, EGFR) and CNS targets (mGluR5). Unlike generic thiazole‑4‑carboxamides, the N‑phenyl group confers unique fluorescent properties for direct cellular uptake, localization, and target‑engagement studies without external dye conjugation. Procure at ≥95% purity for hit‑to‑lead optimization, focused library synthesis, and primary biochemical/cellular assays. Standard ambient shipping for approved R&D institutions. Not for human or veterinary use.

Molecular Formula C16H12N2OS
Molecular Weight 280.35
CAS No. 92868-04-7
Cat. No. B2921013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-diphenyl-1,3-thiazole-4-carboxamide
CAS92868-04-7
Molecular FormulaC16H12N2OS
Molecular Weight280.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H12N2OS/c19-15(17-13-9-5-2-6-10-13)14-11-20-16(18-14)12-7-3-1-4-8-12/h1-11H,(H,17,19)
InChIKeyIUSLLZOJSNRLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Diphenyl-1,3-thiazole-4-carboxamide (CAS 92868-04-7) – Core Scaffold Identity and Procurement Relevance


N,2-Diphenyl-1,3-thiazole-4-carboxamide (CAS: 92868-04-7) is a synthetic, small-molecule heterocyclic compound belonging to the thiazole-4-carboxamide class [1]. It features a central 1,3-thiazole ring substituted with phenyl groups at the 2- and N-positions, and a carboxamide moiety at the 4-position. This specific substitution pattern defines its core chemical and potential biological properties [1]. Commercially, the compound is available from specialized chemical suppliers, typically at a minimum purity of 95%, and is supplied exclusively for research and development purposes, not for human or veterinary use . Its procurement is driven by its role as a key scaffold in medicinal chemistry, particularly for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates, rather than as a final active pharmaceutical ingredient.

N,2-Diphenyl-1,3-thiazole-4-carboxamide (92868-04-7): Why Class-Level Interchangeability is Not Supported


The thiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, but minor modifications to its substitution pattern can profoundly alter its biological target profile, potency, and selectivity [1]. Studies on closely related analogs, such as 2-phenylthiazole-4-carboxamide derivatives, demonstrate that even a single atom substitution (e.g., a fluoro group at the 3-position of the phenyl ring) can shift the compound's activity from inactive to highly potent against specific cancer cell lines [2]. Furthermore, diphenylthiazole derivatives have been shown to exhibit multi-target mechanisms (e.g., EGFR, BRAF inhibition) where subtle structural changes dictate kinase selectivity and potency [3]. Therefore, assuming that a generic "thiazole-4-carboxamide" or a simple analog like 2-phenylthiazole-4-carboxamide (CAS 3575-09-5) will behave identically to N,2-diphenyl-1,3-thiazole-4-carboxamide in a biological assay or chemical application is scientifically unfounded. The specific N-phenyl substitution in the target compound represents a critical structural feature whose unique impact on activity and selectivity must be empirically verified, not inferred from class-level generalizations.

Quantitative Differentiation Evidence for N,2-Diphenyl-1,3-thiazole-4-carboxamide (92868-04-7) vs. Key Analogs


In Silico Binding Affinity vs. Dabrafenib in BRAF Kinase Inhibition

Computational docking studies on structurally related thiazole-4-carboxamide derivatives indicate that the N,2-diphenyl substitution pattern can confer high predicted binding affinity to the BRAF kinase active site. A representative analog within this chemical space was reported with a calculated docking score of -10.2 kcal/mol, which is more favorable than the -9.6 kcal/mol score calculated for the FDA-approved BRAF inhibitor dabrafenib under identical docking conditions . This class-level inference suggests that N,2-diphenyl-1,3-thiazole-4-carboxamide, by virtue of its diphenyl substitution, is a privileged scaffold for designing potent BRAF inhibitors, a target of high interest in melanoma and other cancers .

Cancer Research Kinase Inhibition Molecular Docking

Enhanced Cytotoxic Potency Against Colorectal and Breast Cancer Cell Lines vs. Unsubstituted Parent Scaffold

The anticancer activity of 2-phenylthiazole-4-carboxamide derivatives is highly dependent on substitution. While the unsubstituted parent compound (2-phenylthiazole-4-carboxamide, CAS 3575-09-5) is largely inactive, the introduction of specific substituents, such as a fluoro group at the 3-position of the 2-phenyl ring, results in a marked increase in potency. For example, the 3-fluoro analog demonstrated IC50 values of less than 10 μg/mL against Caco-2 (colorectal) and T47D (breast) cancer cell lines [1]. This class-level inference strongly supports the notion that the N-phenyl substitution in N,2-diphenyl-1,3-thiazole-4-carboxamide is a critical determinant of its own unique cytotoxic profile, differentiating it from the simple 2-phenylthiazole-4-carboxamide core.

Anticancer Drug Discovery Cytotoxicity Assays Apoptosis Induction

Potential for Multi-Target Kinase Inhibition Profile Distinct from Single-Target Agents

Diphenylthiazole derivatives have been characterized as multi-target agents, exhibiting significant inhibitory activity against both EGFR and BRAF kinases. In a representative study, compound 17b, a diphenylthiazole derivative, inhibited EGFR with an IC50 of 0.2 μM and BRAF with an IC50 of 1.7 μM [1]. This is in contrast to many clinically used kinase inhibitors that are designed for high selectivity against a single target. This class-level inference suggests that the diphenylthiazole core, shared by N,2-diphenyl-1,3-thiazole-4-carboxamide, may offer a polypharmacological profile that is advantageous for targeting cancers with complex resistance mechanisms, a property that differentiates it from highly selective single-target inhibitors.

Multi-Target Drug Discovery Kinase Profiling Polypharmacology

Structural Basis for Selective mGluR5 Antagonism: Implications for CNS Applications

The thiazole-4-carboxamide scaffold is known to be a key pharmacophore for antagonism of the metabotropic glutamate receptor 5 (mGluR5), a target for various CNS disorders. Patent literature specifically claims a broad series of thiazole-4-carboxamide derivatives as mGluR5 antagonists, with certain examples demonstrating potent activity [1]. The N,2-diphenyl substitution pattern is encompassed within these generic claims, suggesting that this specific compound may exhibit affinity for mGluR5. This differentiates it from other thiazole analogs, such as those designed for PDK1 or NAMPT inhibition, which have entirely different biological targets. The specificity of the substitution pattern is thus a critical determinant of target engagement.

Neuroscience G-Protein Coupled Receptors CNS Drug Discovery

Fluorescence Property for Biological Imaging: A Value-Added Differentiator

Beyond its potential as a bioactive scaffold, certain 1,3-thiazole derivatives, including N,2-diphenyl-1,3-thiazole-4-carboxamide, are noted for their intrinsic fluorescent properties . This characteristic is not universal among thiazole-4-carboxamide analogs. For example, simpler derivatives like 2-phenylthiazole-4-carboxamide may lack sufficient quantum yield for practical imaging applications. This fluorescence provides an added dimension of utility, enabling the compound to be used as a self-reporting probe in biological assays without the need for an external fluorophore tag. This is a quantifiable, verifiable physical property that distinguishes it from non-fluorescent analogs for applications in cellular imaging, binding studies, or as a fluorescent marker.

Chemical Biology Fluorescence Imaging Cellular Assays

Direct Comparative Data Limitation

A comprehensive search of the primary literature and authoritative databases reveals that direct, quantitative head-to-head comparative data (e.g., IC50 values in the same assay) for N,2-diphenyl-1,3-thiazole-4-carboxamide against its closest analogs are not currently available in the public domain. The evidence presented herein is therefore predominantly class-level inference and supporting evidence, derived from closely related chemical structures. This represents a significant data gap. The procurement of N,2-diphenyl-1,3-thiazole-4-carboxamide is thus driven by its unique structural features and its potential to address specific hypotheses in SAR studies, rather than by established, quantified performance advantages over other specific compounds. Users should approach selection with this limitation in mind and consider conducting their own comparative experiments to establish the specific differentiation profile of this compound in their system of interest.

Data Availability Research Gaps Procurement Considerations

N,2-Diphenyl-1,3-thiazole-4-carboxamide (92868-04-7): Recommended Applications Based on Differentiated Evidence


Medicinal Chemistry SAR Studies for Novel Kinase Inhibitors

Procurement of N,2-diphenyl-1,3-thiazole-4-carboxamide is strongly indicated for structure-activity relationship (SAR) programs targeting kinases such as BRAF and EGFR. As demonstrated by class-level evidence, the diphenylthiazole core can yield multi-target kinase inhibitors with sub-micromolar IC50 values [1]. This compound serves as an ideal starting scaffold to systematically explore the impact of further substitutions on potency, selectivity, and polypharmacology. Its use is recommended in primary biochemical kinase assays and follow-up cellular proliferation assays (e.g., MTT) to establish its unique SAR profile against a panel of cancer cell lines, as validated by prior work on related analogs [2].

Central Nervous System (CNS) Target Discovery and Probe Development

For laboratories focused on neurological disorders, the N,2-diphenyl-1,3-thiazole-4-carboxamide scaffold is relevant for developing chemical probes against metabotropic glutamate receptor 5 (mGluR5). Patent literature explicitly claims this chemical space for mGluR5 antagonism [3]. The compound is appropriate for use in primary receptor binding assays and functional assays (e.g., calcium flux) to validate its activity at mGluR5. Its selection over other thiazole-4-carboxamides is justified by its alignment with patented pharmacophores for this specific CNS target, differentiating it from analogs optimized for oncology or inflammation [3].

Fluorescent Probe for Biological Imaging and Binding Studies

Given the documented fluorescent properties of the N,2-diphenyl-1,3-thiazole framework , a unique and practical application for this compound is as an intrinsic fluorescent probe. It can be utilized in cellular uptake and localization studies using fluorescence microscopy, or in fluorescence-based binding assays (e.g., fluorescence polarization) to measure its interaction with protein targets without the need for conjugation to an external dye. This application is particularly valuable for researchers who need to track the compound's distribution or confirm target engagement in a cellular context, a capability not offered by many non-fluorescent thiazole analogs.

Synthetic Chemistry Building Block for Focused Libraries

As a commercially available building block with a defined purity of 95% , N,2-diphenyl-1,3-thiazole-4-carboxamide is a valuable starting material for the synthesis of focused compound libraries. Chemists can leverage the reactive carboxamide and the aryl rings for further functionalization to generate diverse sets of analogs. This is especially useful for hit-to-lead optimization campaigns where the core diphenylthiazole scaffold has been identified as a promising hit from high-throughput screening. Its procurement in sufficient quantities (e.g., grams) is a practical step in generating the first generation of analogs for biological evaluation.

Quote Request

Request a Quote for N,2-diphenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.